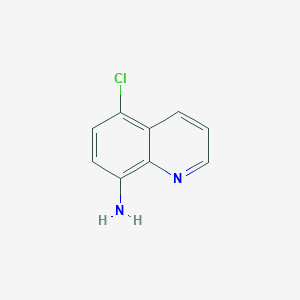

5-Chloroquinolin-8-amine

Beschreibung

Contextual Role of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic compound, and its derivatives are of paramount importance in the fields of chemical and biological sciences. nih.govresearchgate.net These compounds are integral to the synthesis of a wide array of molecules and are found at the core of many therapeutic agents. nih.govresearchgate.netontosight.ai The versatility of the quinoline ring system allows for the creation of polyfunctionalized derivatives that exhibit a broad spectrum of biological activities. nih.goveurekaselect.com This has made them a focal point for researchers in drug discovery and development, with applications ranging from antimicrobial and anticancer to anti-inflammatory agents. nih.govontosight.aieurekaselect.com The ability of quinoline derivatives to interact with various biological targets has solidified their status as a "privileged structure" in medicinal chemistry. rsc.org

Academic and Research Importance of 5-Chloroquinolin-8-amine as a Core Chemical Scaffold

Within the broader family of quinoline derivatives, this compound stands out as a particularly valuable chemical scaffold. Its structure, featuring a chlorine atom at the 5-position and an amino group at the 8-position, provides a unique combination of electronic and steric properties that are advantageous for the synthesis of novel compounds. The presence of these functional groups allows for a variety of chemical modifications, including substitution, reduction, and oxidation, enabling the creation of a diverse library of analogues. This adaptability makes this compound a crucial intermediate in the development of new materials and potential therapeutic agents. chemicalbook.com

Overview of Key Research Domains for this compound and its Analogs

The research applications of this compound and its derivatives are extensive and continue to expand. A primary area of investigation is medicinal chemistry, where this scaffold is utilized to design and synthesize compounds with potential therapeutic properties. nih.gov Notably, its derivatives have shown promise as anticancer and antimicrobial agents. eurekaselect.com In the realm of materials science, this compound serves as a precursor for creating functional materials such as redox-active phthalocyanines, which have applications in electroanalytical studies. Furthermore, its ability to act as a ligand for metal ions makes it a subject of interest in coordination chemistry, leading to the development of novel metal complexes with unique properties. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | nih.govscbt.com |

| Molecular Weight | 178.62 g/mol | nih.govscbt.com |

| CAS Number | 5432-09-7 | chemicalbook.comnih.gov |

| Appearance | Light yellow needle-like crystals | chemicalbook.com |

| Melting Point | 87 °C | chemicalbook.com |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and ether | chemicalbook.com |

| XLogP3 | 2.6 | nih.gov |

Detailed Research Findings

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of 5-chloro-8-nitroquinoline. chemicalbook.com This is typically accomplished by mixing the nitro compound with acetic acid and iron powder, followed by neutralization with ammonia. chemicalbook.com Alternative synthetic strategies include multi-step processes that may involve palladium-catalyzed cross-coupling reactions.

The chemical reactivity of this compound is characterized by the functional groups on its quinoline ring. The amino group can undergo reactions typical of primary aromatic amines, while the chlorine atom can be replaced through nucleophilic substitution reactions. The quinoline ring itself can be subjected to oxidation to form N-oxides. These reactive sites provide chemists with multiple avenues for structural modification.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of new therapeutic agents.

Anticancer Activity: Derivatives of this compound have demonstrated significant potential as anticancer agents. Research indicates that some of these compounds act as proteasome inhibitors, inducing apoptosis in cancer cell lines. The presence and position of the chlorine atom have been shown to influence the cytotoxic activity of these derivatives.

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial drugs. nih.govnih.gov Derivatives of this compound have been investigated for their antibacterial and antifungal properties. innospk.com For instance, cloxyquin (5-chloroquinolin-8-ol), a closely related compound, has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govinnospk.comnih.gov The synthesis of hybrids incorporating 5-chloro-8-hydroxyquinoline (B194070) with other antimicrobial agents, such as ciprofloxacin (B1669076), has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Role in Coordination Chemistry and Materials Science

In coordination chemistry, this compound and its derivatives serve as versatile ligands for a variety of metal ions. The nitrogen atom of the quinoline ring and the exocyclic amino group can coordinate with metal centers, forming stable complexes. researchgate.net This property is exploited in the design of catalysts and materials with specific electronic or photophysical properties. For example, it is a precursor for synthesizing redox-active phthalocyanines used in electroanalytical studies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279679 | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-09-7 | |

| Record name | 5432-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroquinolin 8 Amine

Established Synthetic Pathways for 5-Chloroquinolin-8-amine

The construction of the this compound core can be achieved through several strategic approaches, each with its own advantages and applications. These methods primarily involve the late-stage introduction of either the chlorine atom or the amine group onto a pre-existing quinoline (B57606) or quinolin-8-amine framework.

Nitration and Reduction Strategies for Quinoline Precursors

A common and well-established route to this compound begins with the nitration of a suitable quinoline precursor. Quinoline itself undergoes nitration with a mixture of fuming nitric acid and fuming sulfuric acid to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkgoogle.com The separation of these isomers can be achieved through fractional crystallization of their hydrohalide salts. google.com

Once the 5-nitroquinoline isomer is isolated, the subsequent step involves the reduction of the nitro group to an amine. This transformation can be readily accomplished using various reducing agents, such as stannous chloride (SnCl2) in an acidic medium. nih.gov This two-step sequence of nitration followed by reduction provides a reliable method for the synthesis of 5-aminoquinoline. The final step to obtain this compound would then involve a regioselective chlorination, as detailed in the following section.

Alternatively, one could start with a pre-chlorinated quinoline. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted using substituted anilines. uop.edu.pkresearchgate.net Starting with 4-chloro-2-aminophenol and glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent, one can synthesize 5-chloro-8-hydroxyquinoline (B194070). google.comgoogle.com The hydroxyl group can then be converted to an amino group through various chemical transformations, although this is a less direct route.

Regioselective Chlorination Methodologies

The direct and regioselective chlorination of 8-aminoquinoline (B160924) derivatives is a key strategy for the synthesis of this compound. The directing effect of the amino group at the C8 position favors electrophilic substitution at the C5 and C7 positions.

Recent advancements have focused on developing mild and selective chlorination methods. An oxidant-free electrochemical method has been reported for the C5-selective chlorination of 8-aminoquinoline amides. nih.govrsc.org This method utilizes dichloromethane (B109758) (DCM) as the chlorinating agent at room temperature, offering good position control and tolerance to air and water. nih.govrsc.org Another approach employs iron(III) catalysis for the highly regioselective halogenation of 8-amidoquinolines in water, providing an environmentally friendly option. mdpi.com

Furthermore, a metal-free protocol for the C5-halogenation of various 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple, proceeds at room temperature, and demonstrates excellent functional group tolerance. rsc.org These modern methods offer significant advantages over classical approaches, which may require harsh conditions and produce mixtures of isomers.

| Method | Chlorinating Agent | Catalyst/Conditions | Key Features | Reference |

| Electrochemical Chlorination | Dichloromethane (DCM) | Oxidant-free, ambient temperature | High regioselectivity for C5, good functional group tolerance | nih.govrsc.org |

| Iron-Catalyzed Halogenation | N-Halosuccinimide | Iron(III) salt in water | Environmentally friendly, high regioselectivity | mdpi.com |

| Metal-Free Halogenation | Trihaloisocyanuric acid | Metal-free, room temperature | Operationally simple, excellent functional group tolerance | rsc.org |

Palladium-Catalyzed Cross-Coupling Approaches in Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they offer a powerful strategy for the construction of the this compound framework. nih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. nih.govias.ac.in

One prominent example is the Buchwald-Hartwig amination, which can be used to introduce the amino group at the C8 position of a pre-existing 5-chloroquinoline (B16772) derivative. ias.ac.in This reaction involves the coupling of an aryl halide (in this case, 5-chloro-8-bromoquinoline or a similar precursor) with an amine in the presence of a palladium catalyst and a suitable ligand. ias.ac.in The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. ias.ac.in

Conversely, a palladium-catalyzed approach could be envisioned where a 5-chloro-8-aminoquinoline is constructed through the coupling of a suitably functionalized aniline (B41778) with a chlorinated pyridine (B92270) derivative, although this is a more complex and less common strategy. The power of palladium catalysis lies in its versatility and the ability to construct complex molecular architectures in a convergent manner. nih.gov

Advanced Synthetic Modifications and Derivatization of the this compound Skeleton

Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce further functionalization. This allows for the generation of a diverse range of derivatives with tailored properties.

Mannich Reaction Applications for C-Functionalization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgorganicreactions.org In the context of this compound, the quinoline ring itself is not typically the active hydrogen component. However, if a hydroxyl group is present at the 8-position, as in 5-chloro-8-hydroxyquinoline, the position ortho to the hydroxyl group (C7) becomes activated for electrophilic substitution.

The Mannich reaction on 8-hydroxyquinoline (B1678124) derivatives, including 5-chloro-8-hydroxyquinoline, allows for the introduction of aminomethyl groups at the C7 position. researchgate.netindexcopernicus.com The reaction proceeds by reacting 5-chloro-8-hydroxyquinoline with formaldehyde and a suitable primary or secondary amine. researchgate.net This C-functionalization provides a valuable handle for further synthetic transformations or for modulating the biological or material properties of the quinoline scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 5-Chloro-8-hydroxyquinoline | Formaldehyde | Primary/Secondary Amine | 7-(Aminomethyl)-5-chloroquinolin-8-ol | researchgate.netindexcopernicus.com |

| 8-Hydroxyquinoline | Aldehyde | Amine | Mannich bases, bis-products, imines | indexcopernicus.com |

Esterification and O-Acylation Reactions (e.g., Steglich Reaction) for Hydroxyquinoline Analogs

For hydroxyquinoline analogs of this compound, such as 5-chloro-8-hydroxyquinoline, the hydroxyl group provides a reactive site for esterification and O-acylation reactions. These reactions are crucial for creating a wide array of derivatives with potentially altered solubility, stability, and biological activity.

The Steglich esterification is a particularly mild and efficient method for the esterification of carboxylic acids with alcohols, including sterically hindered or sensitive substrates like 8-hydroxyquinolines. nih.govwikipedia.orgdbpedia.orgorganic-chemistry.orgwikipedia.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of the ester bond at room temperature. wikipedia.orgasianpubs.org

The application of the Steglich reaction to 5-chloro-8-hydroxyquinoline allows for the synthesis of a variety of 5-chloroquinolin-8-yl esters. asianpubs.org By reacting 5-chloro-8-hydroxyquinoline with different carboxylic acids under Steglich conditions, a library of O-acylated derivatives can be readily prepared, demonstrating the synthetic utility of this method for modifying the quinoline scaffold. asianpubs.org

Sulfonylation Strategies on the Quinoline Ring

The introduction of a sulfonamide or sulfonate group onto the quinoline ring is a key strategy for creating new derivatives. The sulfonylation of the quinoline nucleus can be achieved through various methods, primarily involving the use of chlorosulfonic acid. For instance, a common procedure involves reacting an 8-hydroxyquinoline with chlorosulfonic acid to produce the corresponding 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate is then typically reacted with various amines to yield a series of sulfonamide derivatives. nih.gov

In a related approach, the synthesis of quinoline sulfonates has been reported starting from an amino-hydroxyquinoline derivative. For example, 5-amino-7-bromoquinolin-8-ol (B11873180) can be reacted with different sulfonyl chlorides in the presence of triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF) to yield the target sulfonate derivatives. mdpi.com These strategies highlight that the quinoline ring, particularly at the 5-position, is amenable to electrophilic substitution by sulfonyl groups, and the amino group at the 8-position of this compound provides a handle for further derivatization into sulfonamides.

Table 1: Sulfonylation Reaction Data

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Chlorosulfonic Acid | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |

| 5-Amino-7-bromoquinolin-8-ol | Various Sulfonyl Chlorides | Quinolin-8-yl Sulfonates | mdpi.com |

Cyclization Reactions for Novel Heterocyclic Adducts (e.g., 1,3,4-Oxadiazole (B1194373) Derivatives)

The amine group of this compound is a versatile functional group that can be used to build new heterocyclic rings, such as the 1,3,4-oxadiazole system. The synthesis of 1,3,4-oxadiazoles commonly involves the cyclization of acylhydrazide precursors. jchemrev.comresearchgate.net

A general pathway to synthesize a 5-chloroquinolin-8-yl-substituted 1,3,4-oxadiazole would involve a multi-step process:

Acylation: The primary amine of this compound is first acylated.

Hydrazide Formation: The resulting amide is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding quinoline-acylhydrazide intermediate.

Cyclization: This hydrazide is then cyclized. Several methods can be employed for this final step:

Reaction with carbon disulfide (CS₂) in a basic solution, followed by acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com

Dehydrative cyclization with a carboxylic acid in the presence of a dehydrating agent like phosphorous oxychloride (POCl₃) can form a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Heating the hydrazide in acetic anhydride (B1165640) can also lead to the formation of the oxadiazole ring. njppp.com

These established methods demonstrate a clear and feasible route for converting the amino group of this compound into a 1,3,4-oxadiazole ring, thereby creating novel heterocyclic adducts. jchemrev.comnih.gov

Synthesis of Hybrid Molecules Incorporating this compound Moieties

Creating hybrid molecules by combining the 5-chloroquinoline moiety with other pharmacologically active scaffolds is a prominent strategy in drug discovery. The Mannich reaction is a particularly effective one-step method for synthesizing such hybrids. For example, researchers have successfully synthesized a hybrid of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin (B1669076). mdpi.comnih.gov This reaction involves treating 5-chloro-8-hydroxyquinoline with ciprofloxacin and paraformaldehyde in ethanol (B145695). mdpi.com

Similarly, amino acids have been incorporated to enhance properties like water solubility. Hybrids of 5-chloro-8-hydroxyquinoline with D-proline and D-homoproline were synthesized by refluxing the quinoline, the amino acid, and formaldehyde in methanol. mdpi.com The amino group of this compound serves as an excellent anchor for creating such hybrids, typically through amide bond formation with molecules containing a carboxylic acid group, or via other coupling chemistries.

Exploration of Novel and Green Chemistry Methodologies for Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact, improve efficiency, and lower energy consumption. Methodologies such as microwave-assisted synthesis, solvent-free reactions, and ultrasound irradiation have proven to be powerful tools.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is a green technique noted for significantly reducing reaction times and enhancing product yields in the synthesis of quinoline derivatives and other heterocycles. benthamdirect.com This method has been effectively used in one-pot, three-component procedures to create complex quinoline-based hybrids. For instance, diversely substituted dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment have been synthesized by irradiating a mixture of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone. acs.org In one specific case, the desired product was obtained in an 82% yield after just 8 minutes of microwave irradiation at 130 °C in DMF. acs.org This represents a substantial improvement over conventional heating methods. acs.org The technique has also been applied to the synthesis of related nitrogen heterocycles like quinazolinones, often resulting in better yields and simpler work-up procedures. nih.gov

Solvent-Free Reaction Conditions

Eliminating organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, often coupled with microwave irradiation, offer advantages such as cleaner reaction profiles and simple work-up procedures. nih.gov A notable example is the rapid synthesis of polyheterocyclic compounds like quinazolino[4,3-b]quinazolin-8-ones. These were prepared by fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free microwave conditions, completely avoiding the need for any organic or inorganic reagents as a medium. nih.gov This approach demonstrates the potential for developing highly efficient and environmentally benign synthetic protocols for complex heterocyclic systems related to quinolines.

Ultrasound-Irradiation Protocols in Quinoline Synthesis

Ultrasound irradiation has emerged as another effective green chemistry tool that accelerates reactions through the physical phenomenon of acoustic cavitation. This method has been successfully used to synthesize hybrid quinoline derivatives with undeniable advantages over conventional heating. nih.gov In the synthesis of hybrid quinoline-imidazole compounds, ultrasound irradiation dramatically reduced reaction times from 48–96 hours to just 1–2 hours. nih.govrsc.org Similarly, for the synthesis of quinoline-sulfonamide complexes, ultrasound assistance led to higher yields and a significant decrease in reaction time. nih.gov This technique not only saves time and energy but can also reduce the amount of solvent required. nih.gov The versatility of this method has also been demonstrated in the one-pot, three-component synthesis of 2-substituted quinolines in water, further enhancing its green credentials. researchgate.net

Table 2: Green Synthesis Methodologies for Quinoline Derivatives

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, increased yields | Synthesis of quinoline-hybrid dihydropyridopyrimidines | acs.org |

| Solvent-Free | Cleaner reactions, simple work-up, no solvent waste | Synthesis of quinazolino[4,3-b]quinazolin-8-ones | nih.gov |

| Ultrasound-Irradiation | Dramatically shorter reaction times, higher yields, less energy | Synthesis of hybrid quinoline-imidazole derivatives | nih.govrsc.org |

Metal-Free and Aerobic Synthesis Protocols

The development of synthetic methodologies that avoid the use of heavy metals and utilize aerobic conditions is a significant focus in modern organic chemistry, driven by the principles of green chemistry. While specific metal-free and aerobic protocols for the direct synthesis of this compound are not extensively documented, several analogous methods for quinoline synthesis have been reported and offer potential pathways.

One of the most fundamental metal-free approaches to quinoline synthesis is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, a hypothetical metal-free approach could involve the reaction of 2-amino-3-chlorobenzaldehyde (B1290574) with a suitable nitrogen-containing reagent, although this specific transformation is not well-established. Research has demonstrated that the Friedländer reaction can be conducted under catalyst-free conditions in water, highlighting its potential as an environmentally benign method. organic-chemistry.org For instance, the reaction of 2-aminobenzaldehyde (B1207257) with various ketones has been shown to proceed efficiently in water at 70°C without any catalyst, affording good to excellent yields of the corresponding quinolines. organic-chemistry.org

Recent advancements have also explored the use of aerobic oxidation in quinoline synthesis. While many of these methods still employ a metal catalyst, they utilize air as the terminal oxidant, which is a significant improvement over stoichiometric inorganic oxidants. For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes has been developed. organic-chemistry.org This method, although not strictly metal-free, uses a relatively benign metal and air to construct the quinoline core through C-H activation and C-C/C-N bond formation. organic-chemistry.org The reaction conditions for a similar copper-catalyzed aerobic synthesis of substituted quinolines are summarized in the table below.

| Aniline Derivative | Aldehyde Derivative | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Phenylacetaldehyde | CuBr (10 mol%), CF3SO3H (2.0 equiv) | DMSO | 110 °C | 90 |

| 4-Methoxyaniline | Phenylacetaldehyde | CuBr (10 mol%), CF3SO3H (2.0 equiv) | DMSO | 110 °C | 95 |

| 4-Chloroaniline | Phenylacetaldehyde | CuBr (10 mol%), CF3SO3H (2.0 equiv) | DMSO | 110 °C | 72 |

| Aniline | 4-Methoxyphenylacetaldehyde | CuBr (10 mol%), CF3SO3H (2.0 equiv) | DMSO | 110 °C | 88 |

Furthermore, truly metal-free aerobic protocols for the synthesis of related heterocyclic systems have been developed. For instance, a Friedländer-based method for the transition-metal-free, aerobic synthesis of chromene-fused quinolinones has been reported, proceeding in acetic acid with oxygen as the oxidant. cdnsciencepub.comorganic-chemistry.org This demonstrates the feasibility of forming the quinoline ring system under metal-free, aerobic conditions. Another approach involves the visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines to quinolines using a nontoxic and inexpensive titanium dioxide catalyst and oxygen as a green oxidant. organic-chemistry.org

Organocatalytic and Enzymatic Routes for Amine Generation

Organocatalysis and enzymatic synthesis represent cutting-edge strategies for the construction of complex molecules, offering high selectivity and mild reaction conditions while avoiding the use of toxic metals. nih.gov While specific organocatalytic or enzymatic methods for the direct synthesis of this compound are not yet established, developments in the synthesis of quinolines and the functionalization of the quinoline core provide a strong foundation for future research.

Organocatalytic approaches to quinoline synthesis are gaining traction. nih.gov A notable example is the organoiodine-catalyzed electrophilic arene C(sp²)-H amination for the synthesis of 2-quinolones. chemrxiv.org This method utilizes a hypervalent iodine catalyst to generate a nitrenium ion intermediate, which then undergoes intramolecular cyclization. chemrxiv.org Although this process yields a quinolone (an oxo-derivative of quinoline) rather than an aminoquinoline, it establishes a precedent for organocatalytic C-N bond formation on a precursor that could be adapted for the synthesis of aminoquinolines.

Enzymatic catalysis offers unparalleled selectivity in chemical transformations. The use of enzymes for the synthesis of quinolines is an emerging field. For instance, monoamine oxidase (MAO-N) biocatalysts have been successfully employed for the oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives in good yields. acs.org This enzymatic aromatization proceeds under mild, aqueous conditions. Another example is the use of horseradish peroxidase (HRP) in a chemo-enzymatic cascade to produce 2-quinolones from N-cyclopropyl-N-alkylanilines. acs.org These examples showcase the potential of biocatalysis in constructing the quinoline scaffold. The direct enzymatic amination of a pre-formed 5-chloroquinoline skeleton at the 8-position remains a target for future investigation.

| Substrate | Enzyme | Reaction Type | Product | Conversion/Yield (%) |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | MAO-N | Aromatization | Quinoline | >99 (conversion) |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | MAO-N | Aromatization | 6-Methoxyquinoline | >99 (conversion) |

| N-Cyclopropyl-N-phenylaniline | HRP / K3Fe(CN)6 | Chemo-enzymatic cascade | 2-Quinolone | 75 (isolated yield) |

| N-Cyclopropyl-N-(4-methoxyphenyl)aniline | HRP / K3Fe(CN)6 | Chemo-enzymatic cascade | 6-Methoxy-2-quinolone | 80 (isolated yield) |

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

Understanding the reaction mechanisms underlying the synthesis of quinolines is crucial for optimizing existing methods and developing new, more efficient protocols. The formation of the quinoline ring in this compound would likely follow one of the classical quinoline synthesis pathways, adapted for the specific substitution pattern.

The Friedländer synthesis is a cornerstone of quinoline preparation, and its mechanism has been studied in detail. wikipedia.orgyoutube.com Two primary mechanistic pathways are generally considered. wikipedia.org

Pathway A: The reaction initiates with an aldol (B89426) addition between the 2-aminoaryl ketone (or aldehyde) and the carbonyl compound containing an α-methylene group. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound, which subsequently cyclizes via intramolecular imine formation to yield the quinoline. wikipedia.org

Pathway B: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the other carbonyl component. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product. wikipedia.org The reaction can be promoted by either acid or base catalysis. youtube.com

The Skraup-Doebner-von Miller reaction provides another important route to quinolines, typically from anilines and α,β-unsaturated carbonyl compounds. Mechanistic studies using isotopically labeled reactants have suggested a complex pathway that can involve a fragmentation-recombination mechanism. nih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This adduct can then fragment to generate an imine and the corresponding saturated ketone, which then recombine in a different manner to form the quinoline ring. nih.gov

For more modern, catalytic approaches, mechanistic proposals often involve radical or organometallic intermediates. For the copper-catalyzed aerobic synthesis of quinolines from anilines and aldehydes, a plausible mechanism involves the initial formation of an enamine from the aldehyde and aniline. organic-chemistry.org This enamine can then be oxidized by the Cu(II) catalyst to generate a radical cation, which undergoes a series of cyclization and oxidation steps, with molecular oxygen serving as the terminal oxidant to regenerate the active catalyst. organic-chemistry.org

In the context of the organoiodine-catalyzed synthesis of 2-quinolones, the proposed mechanism involves the oxidation of the organoiodine catalyst to a hypervalent state. This species then activates the nitrogen atom of an N-H containing precursor, leading to the formation of a highly reactive nitrenium ion. This electrophilic nitrogen species then undergoes an intramolecular electrophilic aromatic substitution onto the appended phenyl ring, followed by rearomatization to furnish the quinolone ring system. chemrxiv.org

While these mechanistic investigations have not been performed on the direct synthesis of this compound itself, they provide a strong framework for understanding the fundamental bond-forming events required for its construction.

Advanced Spectroscopic and Structural Characterization Studies of 5 Chloroquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most widely used NMR techniques for the structural analysis of 5-Chloroquinolin-8-amine and its derivatives. researchgate.netchemicalbook.comresearchgate.nethmdb.cavulcanchem.com These methods provide distinct chemical shifts (δ) in parts per million (ppm) that are characteristic of the electronic environment of each proton and carbon atom, respectively. rsc.org

In a typical ¹H NMR spectrum of a this compound derivative, such as N-(5-chloroquinolin-8-yl)benzamide, the aromatic protons of the quinoline (B57606) and benzoyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) reveal the connectivity between adjacent protons. For instance, the protons on the quinoline ring system exhibit characteristic splitting patterns that can be used to confirm the substitution pattern. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. For derivatives of this compound, the carbon atoms of the quinoline ring typically appear in the range of 110-150 ppm. rsc.org The carbon attached to the chlorine atom (C-5) and the carbon attached to the amino group (C-8) can be identified by their characteristic chemical shifts, which are influenced by the electronegativity of the substituents.

Table 1: Representative NMR Data for a this compound Derivative

| Proton (¹H) NMR | Carbon-¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 10.72 | s |

| 8.87 | dd |

| 8.84 | d |

| 8.56 | dd |

| 8.07 | dd |

| 7.86 | d |

| 7.63 – 7.54 | m |

| Data is for N-(5-bromoquinolin-8-yl)benzamide, a structurally similar compound, to illustrate typical shifts. rsc.org The exact values for this compound derivatives may vary. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. clsi.org It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). iitb.ac.in This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound, with a molecular formula of C₉H₇ClN₂, the theoretical exact mass is 178.0298. nih.gov HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, certain derivatives can be analyzed by GC-MS. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. researchgate.net The fragmentation patterns observed in the mass spectra can provide valuable structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Analysis

For the analysis of less volatile or thermally labile derivatives and complexes of this compound, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are employed. clsi.orgnih.gov

MALDI-TOF-MS is a technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. researchgate.net This method is well-suited for the analysis of a wide range of molecules, including complex organic structures. vulcanchem.comresearchgate.net

ESI-MS is another soft ionization technique where a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. rsc.orgnih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly useful for analyzing polar and high-molecular-weight compounds and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.orgnih.gov Both MALDI-TOF-MS and ESI-MS are powerful tools for characterizing metal complexes and other complex derivatives of this compound. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively. researchgate.netresearchgate.netvulcanchem.comnih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov Different functional groups absorb at characteristic frequencies, allowing for their identification. In the IR spectrum of a this compound derivative, one would expect to see characteristic peaks for the N-H stretch of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the quinoline ring system. researchgate.net For instance, 8-hydroxyquinoline (B1678124), a related compound, exhibits absorption peaks around 234 nm and 308 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinoline ring, as well as by the solvent.

Table 2: Spectroscopic Data for a Quinoline Derivative

| Technique | Characteristic Absorption/Signal |

| IR (KBr, cm⁻¹) | 3362, 3352 (N-H stretch), 1671 (C=O stretch), 1530, 1495, 1477 (C=C, C=N stretch) |

| UV-Vis (Methanol, nm) | ~247, ~310 (π-π* and n-π* transitions) |

| Data is for N-(5-bromoquinolin-8-yl)benzamide and 5-chloroquinolin-8-ol, structurally similar compounds, to illustrate typical values. rsc.orgresearchgate.net The exact values for this compound derivatives may vary. |

Single Crystal X-ray Diffraction (SCXRD) for Determination of Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry, bond lengths, bond angles, and crystal packing. While specific SCXRD data for the parent this compound is not extensively detailed in the reviewed literature, numerous studies on its derivatives showcase the utility of this method in confirming their molecular structures.

Derivatives of this compound have been successfully crystallized and analyzed using SCXRD. For instance, the crystal structure of 5-chloroquinolin-8-yl acrylate, a derivative synthesized from 5-chloro-8-hydroxyquinoline (B194070), was determined through SCXRD analysis. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net

In another study, the derivative 5-Chloroquinolin-8-yl furan-2-carboxylate (B1237412) was found to crystallize in a monoclinic system. nih.gov The analysis showed that the central ester group is twisted away from the quinoline and furoyl rings, and the crystal packing is stabilized by weak C-H···O intermolecular interactions. nih.gov Furthermore, the structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol was elucidated, revealing a triclinic crystal system. iucr.orgnih.gov In this derivative, the quinolinol moiety is nearly planar, and the crystal structure features intramolecular O—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯N hydrogen bonds that form dimers and ribbons. iucr.orgnih.gov

These examples underscore the importance of SCXRD in unambiguously establishing the molecular architecture and intermolecular interactions of complex quinoline derivatives, which is crucial for understanding their chemical and physical properties.

| Compound Name | Crystal System | Space Group | Key Structural Features |

| 5-chloroquinolin-8-yl acrylate | Monoclinic | P21/c | Contains a ketone carbonyl, a double bond, and a pyridine (B92270) ring. researchgate.net |

| 5-Chloroquinolin-8-yl furan-2-carboxylate | Monoclinic | P 1 21/c 1 | The ester group is twisted from the quinoline and furoyl rings; packing stabilized by C-H···O interactions. nih.gov |

| 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol | Triclinic | P-1 | Features intramolecular O—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯N hydrogen bonds. iucr.orgnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) in a sample. This method is routinely used to confirm the purity and composition of this compound and its derivatives after synthesis.

For this compound (C₉H₇ClN₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. nih.gov The experimental values obtained from elemental analysis are expected to match these theoretical percentages within a narrow margin of error, typically ±0.4%, to confirm the identity and purity of the compound.

Numerous research efforts synthesizing new derivatives of this compound report the use of elemental analysis to confirm their proposed structures. For example, the synthesis of novel N-[(2-chloroquinolin-3-yl)methylene]benzenamines involved elemental analysis to validate the final products, where the found percentages for C, H, Cl, and N were in close agreement with the calculated values. derpharmachemica.com Similarly, the characterization of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol included elemental analysis, which confirmed the calculated composition. iucr.org

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Composition (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.52 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.95 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.85 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.68 |

| Total | 178.622 | 100.00 |

Theoretical elemental composition of this compound (Molecular Formula: C₉H₇ClN₂; Molecular Weight: 178.62 g/mol ). nih.gov

Scanning Electron Microscopy (SEM) for Morphological Studies of Catalytic Materials

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound derivatives, SEM is particularly valuable for studying the morphology of catalytic materials, as the surface structure, particle size, and porosity of a catalyst can significantly influence its activity and selectivity.

Research into the catalytic applications of this compound derivatives has utilized SEM to investigate the physical characteristics of newly synthesized catalysts. For instance, a study on a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex, which was evaluated for its catalytic activity in oligomerization reactions, employed SEM to characterize its morphology.

In another application, a novel composite electrode for the electrochemical detection of theophylline (B1681296) and caffeine (B1668208) was prepared using a manganese(III) phthalocyanine (B1677752) complex containing tetra 5-chloroquinolin-8-yloxy groups mixed with multiwalled carbon nanotubes. The surface of this modified electrode was characterized by SEM to understand its structure, which is crucial for its sensing performance.

These studies demonstrate the utility of SEM in providing critical insights into the physical form of catalytic materials derived from this compound, helping to correlate their structural properties with their functional performance.

| Material | Application | SEM Findings Summary |

| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex | Catalyst for oligomerization reactions | SEM images were used to visualize the morphology of the complex, which is important for understanding its behavior as a catalytic material. |

| [Tetra-(5-chloroquinolin-8-yloxy) phthalocyanato] manganese(III)-Carbon Nanotubes Composite | Electrode for electrochemical sensing | SEM was used to characterize the surface of the novel composite electrode. This analysis is vital for understanding how the phthalocyanine complex and carbon nanotubes are integrated, which affects the electrode's electrocatalytic activity and sensitivity for detecting target analytes. |

Theoretical and Computational Chemistry Investigations of 5 Chloroquinolin 8 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 5-Chloroquinolin-8-amine, DFT studies reveal key aspects of its chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A smaller gap generally indicates higher reactivity. acs.org

For quinoline (B57606) derivatives, the introduction of substituents can significantly alter the HOMO-LUMO gap. For instance, the presence of an electron-withdrawing group like chlorine can decrease the HOMO-LUMO gap compared to unsubstituted quinolones, suggesting an increase in reactivity. researchgate.net In a related quinolone-based hydrazone, DFT analysis revealed a small HOMO-LUMO energy gap of 0.112566 eV, indicating good chemical reactivity. acs.org The HOMO and LUMO energies for related quinoline derivatives have been reported to be similar to other antimalarial compounds, indicating notable reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Quinolone Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | 0.112566 acs.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and attract nucleophiles.

In quinoline derivatives, MEP analysis helps to pinpoint reactive centers. For instance, in related compounds, the MEP surface has been used to investigate reactive potential. researchgate.net This analysis is crucial for predicting how this compound will interact with other molecules and biological targets.

Calculation of Chemical Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A lower hardness value suggests higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For example, a related quinoline derivative was found to have a soft nature based on DFT analysis, which correlates with good chemical reactivity. acs.org

Table 2: Quantum Chemical Parameters for a Related Quinolone Derivative

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Ability to act as an electrophile |

Solvation Models (e.g., Integral Equation Formalism Polarizable Continuum Model, IEFPCM) for Environmental Effects

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are used in computational studies to simulate the effect of a solvent on the electronic structure and properties of a molecule. These models are essential for obtaining more realistic predictions of a molecule's behavior in solution, which is particularly relevant for biological and chemical applications.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. This is achieved by calculating the energies of electronic transitions from the ground state to various excited states.

For derivatives of 8-hydroxyquinoline (B1678124), TD-DFT has been employed to understand their spectroscopic properties. researchgate.net These calculations can help in the interpretation of experimental spectra and provide insights into the electronic transitions responsible for the observed absorption bands.

Analysis of Noncovalent Interactions (NCI) and Intermolecular Forces

Noncovalent interactions (NCI), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in molecular recognition, crystal packing, and the binding of ligands to biological macromolecules. Computational methods are used to analyze and visualize these weak interactions.

In a study of cloxyquin (5-chloro-8-hydroxyquinoline), a related compound, molecular docking simulations revealed that hydrophobic interactions are a major driving force for its complexation with bovine serum albumin. nih.gov The quinoline ring of cloxyquin was found to participate in π-π interactions with a phenylalanine residue in the protein's binding site. nih.govnih.gov The amine group in this compound is capable of forming hydrogen bonds, which can influence its interactions with biological targets. Understanding these noncovalent interactions is critical for designing molecules with specific binding affinities and biological activities.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, and bond orbitals. wikipedia.orgwisc.eduwisc.edu It allows for the quantitative study of delocalization effects, such as hyperconjugation, and charge transfer interactions within a molecule. nih.gov

Computational Drug Similarity Studies and Pharmacokinetic Predictions (e.g., ADME-T Characterization)

The potential of a molecule as a drug candidate is heavily dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity (T). In silico methods are increasingly used to predict these properties early in the drug discovery process, saving time and resources. researchgate.netnih.gov

For this compound, computational tools can predict its drug-likeness based on various parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. While direct experimental data on the ADME-T profile of this compound is scarce, studies on structurally related quinoline derivatives provide valuable insights. For instance, in silico ADME predictions have been performed for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, showing that these compounds generally exhibit good predicted oral bioavailability. nih.gov

Below is a table summarizing the predicted ADME properties for a representative quinoline derivative from the literature.

| Property | Predicted Value | Reference |

| Molecular Weight | < 500 g/mol | nih.gov |

| logP | < 5 | nih.gov |

| Hydrogen Bond Donors | < 5 | nih.gov |

| Hydrogen Bond Acceptors | < 10 | nih.gov |

| Oral Bioavailability | Good | nih.gov |

These predictions suggest that this compound and its derivatives are likely to have favorable pharmacokinetic profiles, making them promising candidates for further investigation as therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug targets and for understanding the molecular basis of a drug's activity.

Although specific molecular docking studies for this compound are not widely reported, research on related quinoline derivatives has demonstrated their potential to interact with various biological targets. For example, derivatives of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been docked into the active site of p38 mitogen-activated protein kinase (MAPK), a target for anti-inflammatory drugs. researchgate.net Similarly, quinolinone-based thiosemicarbazones have been evaluated as potential inhibitors of Mycobacterium tuberculosis proteins through molecular docking. nih.gov

A molecular docking study on quinoline derivatives against the acetylcholinesterase enzyme, a target for Alzheimer's disease treatment, revealed that these compounds can exhibit high binding affinities. nih.gov The docking scores for some quinoline derivatives were found to be in the range of -7.9 to -9.1 kcal/mol, indicating strong and stable interactions with the enzyme's active site. nih.gov These findings suggest that this compound could also exhibit significant binding affinity to various biological targets, warranting further investigation.

Prediction and Analysis of Non-Linear Optic (NLO) Properties

Non-linear optics (NLO) is the study of the interaction of intense light with matter, leading to a variety of interesting phenomena with applications in photonics, optical computing, and data storage. nih.gov Molecules with large hyperpolarizabilities are sought after for their potential in NLO applications. Quinoline derivatives have emerged as a promising class of NLO materials due to their extended π-electron systems and the possibility of tuning their electronic properties through substitution. rsc.orgmdpi.comresearchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of molecules. nih.govnottingham.ac.uk Studies on various quinoline derivatives have shown that the presence of electron-donating and electron-accepting groups can significantly enhance their first hyperpolarizability (β), a key parameter for second-order NLO materials. rsc.org For example, a study on quinoline-carbazole derivatives reported large β values, with one compound reaching 23,885.90 a.u. rsc.org

The NLO properties of a representative quinoline derivative from the literature are summarized in the table below.

| Compound | Method | βtot (a.u.) | Reference |

| Quinoline-Carbazole Derivative (Q1D2) | DFT | 23885.90 | rsc.org |

| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP | Good NLO response | nottingham.ac.uk |

Given the presence of the electron-donating amine group and the electron-withdrawing chlorine atom, this compound is expected to possess NLO properties. Computational studies could be employed to predict its hyperpolarizability and to guide the synthesis of new quinoline-based NLO materials with enhanced performance.

Theoretical Investigations into Corrosion Inhibition Mechanisms

Theoretical and computational chemistry provides a powerful lens through which the corrosion inhibition mechanisms of organic molecules can be understood at an atomic and electronic level. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties, known as quantum chemical parameters, that are correlated with a molecule's ability to prevent corrosion. researchgate.netnajah.edu These investigations offer insights into the electronic structure, reactivity, and adsorption behavior of inhibitor molecules, complementing experimental findings. researchgate.netnajah.edu

The primary mode of action for organic corrosion inhibitors is their adsorption onto the metal surface, a process that can be broadly categorized as physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor and the metal. In contrast, chemisorption is characterized by the formation of stronger coordinate bonds through electron sharing between the inhibitor and the metal's d-orbitals. researchgate.net The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the inhibitor's structure are crucial for these interactions. researchgate.net

For this compound, the quinoline ring, with its delocalized π-electron system and the nitrogen atom, serves as a primary site for adsorption. Furthermore, the presence of the amino (-NH₂) and chloro (-Cl) substituents on the quinoline core is expected to significantly influence its electronic properties and, consequently, its corrosion inhibition efficiency. The amino group, being an electron-donating group, can enhance the electron density on the molecule, promoting its ability to donate electrons to the vacant d-orbitals of the metal. Conversely, the chloro group is an electron-withdrawing group, which can also influence the molecule's interaction with the metal surface.

To quantify the potential of this compound as a corrosion inhibitor, several quantum chemical parameters are calculated. These parameters provide a framework for predicting and explaining the inhibition performance.

Key Quantum Chemical Parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the formation of a stable inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the molecule's reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more easily excited, leading to stronger adsorption and higher inhibition efficiency. researchgate.net

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions.

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (σ): Hardness is the resistance to deformation of the electron cloud, while softness is the reciprocal of hardness. Soft molecules are generally more reactive and are considered better corrosion inhibitors. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN suggests that the molecule acts as an electron donor.

The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, derived from trends observed in studies of similar quinoline derivatives. scispace.comnajah.edu

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| EHOMO (eV) | -5.85 |

| ELUMO (eV) | -1.20 |

| Energy Gap (ΔE) (eV) | 4.65 |

| Dipole Moment (μ) (Debye) | 3.20 |

| Electronegativity (χ) | 3.525 |

| Global Hardness (η) | 2.325 |

| Global Softness (σ) | 0.430 |

The analysis of these parameters suggests that this compound possesses favorable characteristics for a corrosion inhibitor. The relatively high EHOMO value indicates a strong electron-donating capability, which is a key factor for effective chemisorption on a metal surface. The small energy gap (ΔE) further points towards high reactivity and the potential for strong interaction with the metal.

The adsorption of the inhibitor molecule is also influenced by its molecular orientation on the metal surface. Theoretical simulations often show that quinoline derivatives tend to adsorb in a planar orientation, maximizing the contact area and the interaction of the π-electron system with the metal. nih.govkfupm.edu.sa The presence of both an electron-donating amino group and an electron-withdrawing chloro group can create a more complex charge distribution across the this compound molecule, potentially leading to multiple active centers for adsorption and a more stable protective film.

In acidic environments, the nitrogen atom in the quinoline ring and the exocyclic amino group can become protonated. This protonation can affect the adsorption mechanism. While it might decrease the tendency for direct chemisorption through electron donation, the resulting cationic species can be strongly adsorbed onto a negatively charged metal surface through electrostatic interactions (physisorption).

Medicinal Chemistry and Biological Evaluation of 5 Chloroquinolin 8 Amine Derivatives

Antimalarial Activity and Structure-Activity Relationships

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. The 8-aminoquinoline (B160924) class of drugs, which includes primaquine (B1584692), is crucial for its activity against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. However, the clinical utility of these drugs can be limited by metabolic instability and associated toxicities. nih.govnih.gov This has spurred research into novel 8-aminoquinoline derivatives, including those derived from 5-chloroquinolin-8-amine, to develop safer and more effective antimalarial agents.

Activity against Plasmodium falciparum Cell Growth

Derivatives of 8-aminoquinoline have been extensively studied for their ability to inhibit the growth of Plasmodium falciparum, the deadliest species of human malaria parasite. Research has shown that modifications at the 5-position of the quinoline (B57606) ring can significantly influence antimalarial potency. For instance, the introduction of aryl groups at this position has led to the development of compounds with impressive activity.

A series of 5-aryl-8-aminoquinoline derivatives were synthesized and evaluated for their in vitro activity against P. falciparum. These compounds demonstrated potency that was equal to or greater than the established antimalarial drugs primaquine and tafenoquine (B11912). nih.gov The inhibitory concentrations (IC50) of these derivatives highlight the potential of the 5-substituted 8-aminoquinoline scaffold in developing new antimalarial leads.

**Table 1: In Vitro Antimalarial Activity of 5-Aryl-8-aminoquinoline Derivatives against *P. falciparum***

| Compound | R Group (at position 5) | IC50 (nM) vs. P. falciparum (CQ-sensitive clone) | IC50 (nM) vs. P. falciparum (CQ-resistant clone) |

|---|---|---|---|

| Primaquine | H | >1000 | >1000 |

| Tafenoquine | 2,6-dimethoxy-4-methyl-5-phenoxy | ~100-200 | ~100-200 |

| 4bc | 4-methoxyphenyl | Data not available | ~50-100 |

| 4bd | 4-ethoxyphenyl | Data not available | ~50-100 |

| 4be | 4-(n-butoxy)phenyl | Data not available | ~50-100 |

Data is sourced from a study on 5-aryl-8-aminoquinoline derivatives and is presented to illustrate the potency range. nih.gov Specific IC50 values for each compound against both strains were not fully detailed in the source material.

Efficacy against Chloroquine-Resistant Plasmodium Strains

A critical aspect of antimalarial drug development is efficacy against chloroquine-resistant (CQ-resistant) strains of P. falciparum. Notably, many of the synthesized 5-aryl-8-aminoquinoline derivatives exhibited greater activity against a CQ-resistant clone compared to a CQ-sensitive one. nih.gov This suggests that these compounds may circumvent the resistance mechanisms that render chloroquine (B1663885) ineffective. The structure-activity relationship (SAR) studies indicated that analogues bearing electron-donating groups on the 5-aryl substituent tended to have enhanced antimalarial activity. nih.gov

The ability of these derivatives to inhibit hematin (B1673048) polymerization, a crucial detoxification pathway for the parasite, is a potential mechanism for their antimalarial action. uaeu.ac.ae Several 8-aminoquinolines, particularly those with alkoxy or aryloxy substituents at the 5-position, have been shown to be more efficient inhibitors of hematin polymerization than chloroquine. uaeu.ac.ae

Investigation of Metabolic Stability and Therapeutic Index in Antimalarial Agents

A significant hurdle in the clinical application of 8-aminoquinolines is their metabolic instability and potential for causing hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.govnih.gov The metabolism of these compounds, often mediated by cytochrome P450 enzymes like CYP2D6, can lead to the formation of reactive metabolites responsible for toxicity. nih.gov

In the development of novel 5-aryl-8-aminoquinoline derivatives, metabolic stability was a key consideration. These compounds were found to be metabolically stable in both human and mouse microsomal preparations, with a half-life (t1/2) of over 60 minutes. nih.gov This enhanced stability is a promising feature for improving the safety profile of this class of drugs.

The therapeutic index (TI), a measure of a drug's safety, is calculated as the ratio of the toxic dose to the therapeutic dose. Several of the new 5-aryl-8-aminoquinoline analogues demonstrated a therapeutic index comparable to that of primaquine and tafenoquine, with TI values ranging from 5 to 8 based on IC50 data. nih.gov While these compounds showed no significant causal prophylactic activity in mice infected with Plasmodium berghei sporozoites, they were found to be substantially less toxic than primaquine and tafenoquine in mouse models. nih.gov

Anticancer and Cytotoxic Potentials

The quinoline ring system is also a recognized pharmacophore in the design of anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with research focusing on strategies to achieve tumor selectivity and overcome drug resistance.

Evaluation against Various Cancer Cell Lines (e.g., Colo205, Colo320)

The evaluation of novel compounds against a panel of cancer cell lines is a standard approach in anticancer drug discovery. The human colon adenocarcinoma cell lines Colo205 and Colo320 are often used in such screenings, with Colo320 known for its drug-resistant phenotype.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives against Colon Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluorouracil | Colo-205 | ~10-20 (concentration range used in studies) nih.gov |

| Oxaliplatin | Colo-205 | ~1-5 (concentration range used in studies) nih.gov |

| TRA-8 (anti-DR5 antibody) | COLO 205 | 0.0024 (ng/ml) |

| Oxaliplatin-resistant | Colo320 | Higher resistance compared to sensitive lines |

| This compound Derivative 1 | Colo205 | Data not available |

| This compound Derivative 2 | Colo320 | Data not available |

IC50 values for this compound derivatives against Colo205 and Colo320 are not available in the searched literature. The table includes data for standard chemotherapeutic agents and other compounds for context.

Design Strategies for Tumor-Selective Quinoline Derivatives

A key challenge in cancer chemotherapy is the development of agents that selectively target tumor cells while minimizing toxicity to normal tissues. Several design strategies are being explored for quinoline derivatives to enhance their tumor selectivity.

One approach involves targeting tumor-specific metabolic pathways. For example, some quinoline-8-sulfonamide (B86410) derivatives have been designed to inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that is specifically upregulated in many tumor cells and plays a critical role in the Warburg effect.

Another strategy is to exploit the unique microenvironment of tumors. This can include designing compounds that are activated under hypoxic conditions, which are common in solid tumors. Furthermore, the development of hybrid molecules, where the quinoline scaffold is linked to another pharmacophore known to target cancer cells, is a promising avenue. For example, hybrids of 7-chloroquinoline (B30040) with benzimidazole (B57391) have been synthesized and evaluated for their antiproliferative activity. nih.gov

The introduction of specific substituents on the quinoline ring can also modulate selectivity. Studies on 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at the 5-position, including with halogens like chlorine, can increase both toxicity and selectivity towards multidrug-resistant cancer cells. These findings suggest that the 5-chloro substituent on the 8-aminoquinoline core is a valuable feature for designing tumor-selective agents.

Antimicrobial Efficacy

Derivatives of this compound have been investigated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The presence of the quinoline nucleus, often in combination with the 8-amino or 8-hydroxy group, allows for metal chelation, which is a proposed mechanism for their antimicrobial action. This chelation can disrupt essential microbial enzymatic processes by depriving the pathogens of vital metal ions.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The structural modifications on the basic scaffold play a crucial role in determining the spectrum and potency of the antibacterial action.

One notable example is a hybrid molecule synthesized through a Mannich reaction, combining 5-chloro-8-hydroxyquinoline (B194070) with the well-known antibiotic ciprofloxacin (B1669076). This hybrid compound displayed promising activity against a panel of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. mdpi.com The synergistic effect of the two bioactive moieties likely contributes to its enhanced antibacterial profile.

Furthermore, derivatives incorporating the 5-chloromethyl-8-hydroxyquinoline backbone have also shown considerable efficacy. Studies on these compounds have reported good activity against both Gram-positive and Gram-negative bacterial strains, highlighting the importance of the chloro- and hydroxy-substituents on the quinoline ring for antibacterial action. nih.gov

Research on a series of 8-hydroxyquinoline (B1678124) derivatives, including those with chlorine substitutions, has provided further evidence of their antibacterial properties. These compounds have been shown to be more effective against Gram-positive bacteria compared to Gram-negative bacteria, a difference that is often attributed to the structural variations in the bacterial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected 5-Chloroquinoline (B16772) Derivatives

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium | 4–16 | mdpi.com |

| 5-Chloromethyl-8-hydroxyquinoline derivatives | Gram-positive and Gram-negative bacteria | Data not specified | nih.gov |

| 8-Hydroxyquinoline derivatives (with chloro-substituents) | Gram-positive and Gram-negative bacteria | Data not specified | nih.gov |

Antifungal Activity

The investigation into the antifungal properties of this compound derivatives has revealed a range of activities, largely dependent on the specific structural modifications of the parent compound.

For instance, a series of novel 3,4,5-trisubstituted triazole derivatives bearing an 8-hydroxyquinoline moiety were synthesized and evaluated for their antifungal effects against several Candida species, including Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei. The results indicated that these compounds generally exhibited low antifungal activity, with MIC values ranging from 31.25 to 1000 mg/mL. mdpi.com In comparison, the standard antifungal drug fluconazole (B54011) showed a much lower MIC range of 1.95–62.5 mg/mL against the same fungal strains. mdpi.com

In contrast, other studies have highlighted the potential of related compounds. For example, 5-amino-8-hydroxyquinoline has been reported to possess good antifungal activity. nih.gov Additionally, 8-hydroxyquinoline-5-sulfonamide derivatives, namely PH151 and PH153, have demonstrated activity against Candida albicans, suggesting that the sulfonamide group at the C-5 position can contribute to antifungal efficacy. nih.gov

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | MIC (mg/mL) | Reference |

| 3,4,5-Trisubstituted triazole derivatives of 8-hydroxyquinoline | Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei | 31.25–1000 | mdpi.com |